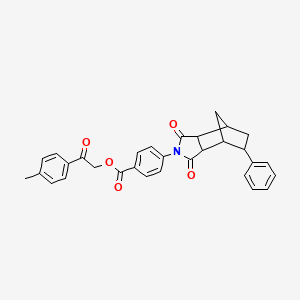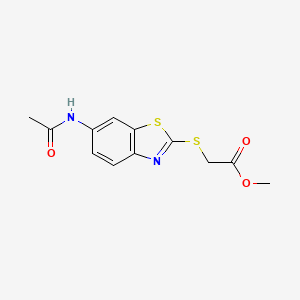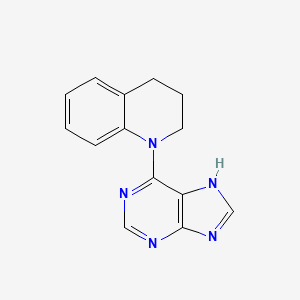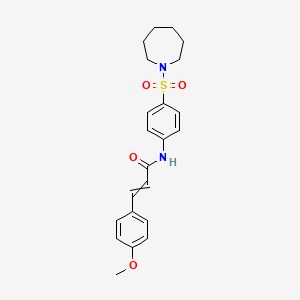![molecular formula C24H18N2O5 B12457469 5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)
5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the isopropylphenyl and nitrobenzoyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
- 2-(4-METHYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE
- 2-(4-ETHYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE
- 2-(4-TERT-BUTYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE
Uniqueness
Compared to similar compounds, 2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE may exhibit unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. These differences can make it a valuable compound for specific applications in research and industry.
特性
分子式 |
C24H18N2O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
5-(3-nitrobenzoyl)-2-(4-propan-2-ylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N2O5/c1-14(2)15-6-9-18(10-7-15)25-23(28)20-11-8-17(13-21(20)24(25)29)22(27)16-4-3-5-19(12-16)26(30)31/h3-14H,1-2H3 |
InChIキー |
QHCGOWFXSZMJCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12457392.png)

![3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile](/img/structure/B12457412.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B12457449.png)
![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457463.png)



![6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B12457481.png)
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)
